molecular formula C12H5Cl5 B043171 2,3,3',4,5'-Pentachlorobiphenyl CAS No. 70362-41-3

2,3,3',4,5'-Pentachlorobiphenyl

Cat. No. B043171
CAS RN: 70362-41-3
M. Wt: 326.4 g/mol
InChI Key: MPCDNZSLJWJDNW-UHFFFAOYSA-N
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Description

2,3,3’,4,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a class of organic pollutants that have been widely found in the environment . It is a pentachlorobiphenyl in which the chlorines are located at the 2, 3, 3’, 4, and 5’ positions .


Molecular Structure Analysis

The molecular formula of 2,3,3’,4,5’-Pentachlorobiphenyl is C12H5Cl5 . The structure can also be represented as 1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3’,4,5’-Pentachlorobiphenyl include a molecular weight of 326.43 g/mol, a melting point of approximately 95.86°C, a boiling point of approximately 412.3°C, a density of approximately 1.5220, and a refractive index of approximately 1.6200 . Its water solubility is 12.84ug/L at 20 ºC .

Scientific Research Applications

Cardiovascular Research

2,3,3’,4,5’-Pentachlorobiphenyl (PCB126) has been used in cardiovascular research. Studies have shown that it can compromise the cardiovascular endothelial function by activating oxidative stress-sensitive signaling pathways . In zebrafish embryos, PCB126 produced a concentration-dependent induction of pericardial edema and circulatory failure .

Oxidative Stress Studies

PCB126 has been used to study oxidative stress. Exposure to PCB126 significantly increases oxidative-stress-responsive transcription . This has led to insights into the role of oxidative stress in the developmental toxicity of low concentrations of PCB126 .

Cellular Stress Response

PCB126 induces a cellular stress response in HepG2 cells, resulting in a significant increase in the activity of the mitogen-activated protein kinases . This suggests a model for PCB126 toxicity where PCB126 exposure induces oxidative stress, leading to an increase in mitogen-activated protein kinase activities .

Antioxidant Responsive Element (ARE) Studies

PCB126 exposure causes an increase in c-Jun phosphorylation, leading to enhanced activating protein-1 (AP-1) activity, which leads to elevated expression of antioxidant responsive element (ARE)/AP-1-dependent genes .

Bioaccumulation Studies

PCB126 has been used in bioaccumulation studies. For example, oral administration of certain Lactobacillus strains in rats previously administered with PCB126 resulted in a significant decrease in hepatic bioaccumulation of PCB126 .

Genetic Research

PCB126 has been used in genetic research. It has been used in studies involving the detection of deletions and duplications .

Safety And Hazards

2,3,3’,4,5’-Pentachlorobiphenyl is a type of PCB, which are known to bioaccumulate and cause harmful health effects . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for research on 2,3,3’,4,5’-Pentachlorobiphenyl could involve further exploration of its effects on the endocrine and nervous systems , its impact on thyroid function , and its potential as a biomarker of PCB exposure .

properties

IUPAC Name

1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCDNZSLJWJDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074206
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5'-Pentachlorobiphenyl

CAS RN

70362-41-3
Record name PCB 108
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there structural information available for 2,3,3',4,5'-Pentachlorobiphenyl?

A2: Yes, the crystal structure of 2,3,3',4,5'-Pentachlorobiphenyl has been determined []. While the abstract doesn't provide specific details, this structural information is crucial for understanding the molecule's interactions and properties, paving the way for further research into its potential effects and applications.

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